Cas no 40738-40-7 (2-acetonyl-7-hydroxy-5-methyl-chromen-4-one)
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Oxopropyl)-7-hydroxy-5-methyl-4H-1-benzopyran-4-one
- 7-hydroxy-5-methyl-2-(2-oxopropyl)chromen-4-one
- Aloesone
- 2-acetonyl-7-hydroxy-5-methyl-chromen-4-one
- 5O7KO4M2YY
- DTXSID20193721
- F78279
- 2-actonyl-7-hydroxy-5-methylchromone
- CHEBI:59878
- UNII-5O7KO4M2YY
- PS-18466
- Q27126933
- 40738-40-7
- 4H-1-Benzopyran-4-one, 7-hydroxy-5-methyl-2-(2-oxopropyl)-
- 7-hydroxy-5-methyl-2-(2-oxopropyl)-4H-chromen-4-one
- 5-methyl-7-hydroxy-2-(2'oxopropyl)chromone
- 2-acetonyl-7-hydroxy-5-methylchromone
- DTXCID60116212
-
- MDL: MFCD00869748
- Inchi: 1S/C13H12O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,15H,4H2,1-2H3
- InChI Key: JHELBXAAAYUKCT-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C(C)=CC(=CC1=2)O)=O)CC(C)=O
Computed Properties
- Exact Mass: 232.07355886g/mol
- Monoisotopic Mass: 232.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 63.6Ų
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1097844-100mg |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 97% | 100mg |
$620 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097844-250MG |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 97% | 250mg |
$990 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097844-500MG |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 97% | 500mg |
$1655 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097844-1G |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 97% | 1g |
$2480 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1097844-5G |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 97% | 5g |
$6480 | 2023-09-02 | |
| Chemenu | CM1017454-100mg |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 95%+ | 100mg |
$600 | 2023-02-02 | |
| Chemenu | CM1017454-250mg |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 95%+ | 250mg |
$960 | 2023-02-02 | |
| Chemenu | CM1017454-500mg |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 95%+ | 500mg |
$1601 | 2023-02-02 | |
| Chemenu | CM1017454-1g |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 95%+ | 1g |
$2400 | 2023-02-02 | |
| Chemenu | CM1017454-5g |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one |
40738-40-7 | 95%+ | 5g |
$6560 | 2025-07-11 |
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one Suppliers
2-acetonyl-7-hydroxy-5-methyl-chromen-4-one Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 2-acetonyl-7-hydroxy-5-methyl-chromen-4-one
Comprehensive Analysis of 2-Acetonyl-7-Hydroxy-5-Methyl-Chromen-4-One (CAS No. 40738-40-7): Properties, Applications, and Research Insights
2-Acetonyl-7-hydroxy-5-methyl-chromen-4-one, with the CAS number 40738-40-7, is a specialized organic compound belonging to the chromenone family. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. The compound's core structure consists of a chromen-4-one scaffold substituted with a hydroxy group at position 7, a methyl group at position 5, and an acetonyl moiety at position 2. These functional groups contribute to its distinct chemical properties and reactivity patterns.
Recent studies have highlighted the compound's relevance in drug discovery and medicinal chemistry, particularly in the development of novel therapeutic agents. Researchers are particularly interested in its potential as a bioactive scaffold for designing molecules with specific pharmacological effects. The presence of both hydroxy and carbonyl groups in its structure makes it an interesting candidate for molecular interactions with biological targets, potentially influencing various biochemical pathways.
The synthesis of 2-acetonyl-7-hydroxy-5-methyl-chromen-4-one typically involves multi-step organic reactions, with careful control of reaction conditions to achieve optimal yields. Analytical characterization of this compound is commonly performed using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the purity and structural integrity of the compound for research applications.
In the context of current scientific trends, this compound aligns with growing interest in natural product derivatives and small molecule therapeutics. The chromenone core is structurally related to various naturally occurring flavonoids, which are known for their diverse biological activities. This connection has led to increased exploration of structure-activity relationships (SAR) for this class of compounds, with researchers investigating how modifications to the chromen-4-one skeleton affect biological properties.
From a commercial perspective, CAS 40738-40-7 is primarily utilized by research institutions and pharmaceutical companies engaged in drug development programs. The compound serves as an important chemical intermediate or reference standard in various studies. Its stability under standard laboratory conditions and well-characterized properties make it valuable for method development in analytical chemistry and for establishing quality control protocols in synthetic chemistry workflows.
The safety profile of 2-acetonyl-7-hydroxy-5-methyl-chromen-4-one has been studied in laboratory settings, with standard precautions recommended for handling organic compounds. While not classified as hazardous under normal conditions, researchers are advised to follow good laboratory practices when working with this material. Proper storage conditions typically involve protection from light and moisture to maintain compound stability over extended periods.
Future research directions for this compound may explore its potential in targeted therapies and precision medicine applications. The growing field of computational chemistry and molecular modeling offers opportunities to predict and optimize the compound's interactions with biological targets before experimental validation. Additionally, the development of more efficient synthetic routes could enhance accessibility for broader research applications.
For researchers seeking information about chromenone derivatives or heterocyclic compounds with potential biological activity, 2-acetonyl-7-hydroxy-5-methyl-chromen-4-one represents an interesting case study. Its structural features serve as a foundation for understanding how subtle modifications can influence molecular properties and biological effects. The compound's CAS registry number 40738-40-7 provides a unique identifier for reliable sourcing and literature searches in scientific databases.
The commercial availability of this specialty chemical varies by supplier, with purity grades typically ranging from 95% to 99% for research purposes. When procuring CAS 40738-40-7, researchers should verify certificates of analysis and consider the intended application requirements. Some suppliers may offer custom synthesis services or bulk quantities for large-scale research projects involving this chromenone derivative.
In summary, 2-acetonyl-7-hydroxy-5-methyl-chromen-4-one represents an important compound in modern chemical research, bridging the gap between organic synthesis and biological evaluation. Its well-defined structure and potential applications make it a valuable tool for scientists exploring new frontiers in medicinal chemistry and pharmaceutical development. As research continues to uncover the full potential of this molecule, it may contribute to advancements in various therapeutic areas and chemical biology studies.
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